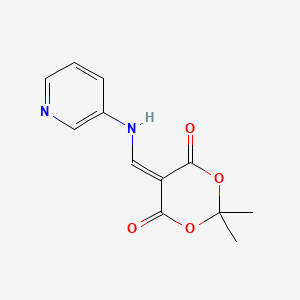

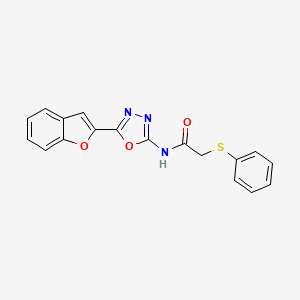

![molecular formula C16H13Cl4N3O3 B2965038 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338403-96-6](/img/structure/B2965038.png)

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR and FTIR . Unfortunately, the specific molecular structure analysis for “N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea” is not available in the sources retrieved.Scientific Research Applications

Catalytic Activities and Mechanisms

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea and related compounds have been explored in the context of their catalytic properties, particularly resembling the activity of urease. Urease, a highly efficient enzyme, catalyzes the hydrolysis of urea and contains a dinuclear NiII cluster in its active site. Studies have revealed the urease-like intrinsic catalytic activities of certain metal complexes, potentially leading to the development of functional models for metalloenzymes and further organic transformations in biological systems (Kundu et al., 2021).

Electrocatalytic Applications

N-oxyl compounds, which include N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea derivatives, have found extensive use in electrocatalytic reactions. These compounds, due to their ability to undergo redox reactions at electrode surfaces, mediate a range of electrosynthetic reactions. Electrochemical studies of these compounds provide insights into their structural properties and mechanisms of both chemical and electrochemical catalysis (Nutting et al., 2018).

Environmental and Agricultural Impact

In agriculture, urea derivatives play a crucial role. The use of urease activity inhibitors, such as N-(n-butyl) thiophosphoric triamide, has been proposed to reduce ammonia emissions from urea-based fertilizers. This approach has been shown to decrease emissions of ammonia, nitrous oxide, and nitric oxide, thus having both economic and environmental benefits (Abalos et al., 2012).

Biochemical Synthesis and Reactions

These compounds are involved in the synthesis of various biologically active products, such as 2-amino-3-cyanopyridines and their derivatives, through biochemical reactions. The liberated ammonia from urea decomposition is utilized in the one-pot synthesis of these compounds, showcasing the potential of these urea derivatives in biochemical synthesis processes (Kundu et al., 2021).

Polymer and Material Science

In the field of polymer and material science, methyleneureas, related to N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea, are used as resins, binders, and insulating materials. Their microbial degradation, which releases nitrogen in forms like ammonia and urea, is a subject of study. This research is crucial for understanding the environmental impact and biodegradation pathways of these materials (Jahns & Kaltwasser, 2000).

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl4N3O3/c17-12-3-1-4-13(18)10(12)7-25-22-9-21-16(24)23-26-8-11-14(19)5-2-6-15(11)20/h1-6,9H,7-8H2,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRNPDNEHJAQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

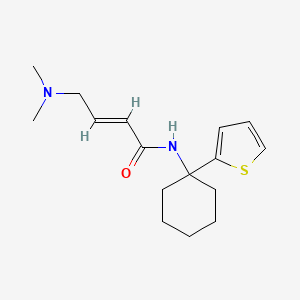

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

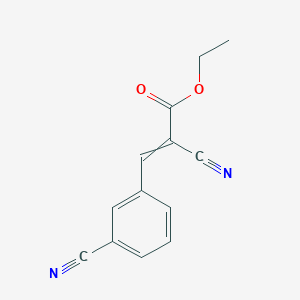

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)

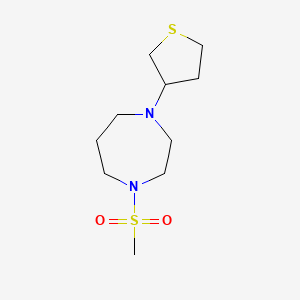

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)